molecular formula C23H22FN7O3 B3414693 2-(2-fluorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 946364-58-5

2-(2-fluorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B3414693
CAS No.: 946364-58-5
M. Wt: 463.5 g/mol
InChI Key: VJLHWZFVPFUAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[4,5-d]pyrimidine core fused with a piperazine moiety and substituted with a 4-methoxyphenyl group at position 3 of the triazole ring. The ethanone side chain is further modified with a 2-fluorophenoxy group, contributing to its unique physicochemical and pharmacological properties.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O3/c1-33-17-8-6-16(7-9-17)31-23-21(27-28-31)22(25-15-26-23)30-12-10-29(11-13-30)20(32)14-34-19-5-3-2-4-18(19)24/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLHWZFVPFUAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multiple steps:

  • Fluorophenol Derivative Preparation:

  • Triazolopyrimidine Synthesis: : The triazolopyrimidine moiety is formed through a cyclization reaction involving appropriate precursors, such as hydrazines and nitriles, under conditions that promote ring closure.

  • Piperazine Incorporation: : The piperazine ring is introduced through nucleophilic substitution reactions, where an appropriate leaving group on the precursor molecule reacts with piperazine.

  • Final Coupling: : The final step involves coupling the intermediate compounds using condensation reactions facilitated by reagents like coupling agents (e.g., DCC or EDC).

Industrial Production Methods

Industrial production of such compounds generally involves scalable synthesis routes with optimized reaction conditions to maximize yield and purity. This often includes continuous flow reactors for better control over reaction conditions, as well as purification processes like chromatography and crystallization.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized through multi-step reactions involving key intermediates and controlled conditions :

Step Reaction Type Conditions
Triazolopyrimidine core formationCyclizationCu-catalyzed or thermal cyclization of azide precursors (60–80°C, DMSO/EtOH)
Piperazine couplingNucleophilic substitutionReflux in polar aprotic solvents (e.g., DMF) with K2_2CO3_3 as base
Ethanone functionalizationAcylation/Mitsunobu reactionReaction with activated carbonyl reagents or phenols under basic conditions
PurificationChromatography/RecrystallizationSilica gel column (CH2_2Cl2_2:MeOH) or ethanol recrystallization

Key Observations :

  • The triazolopyrimidine ring is synthesized first via azide-alkyne cycloaddition or thermal cyclization.

  • Piperazine is introduced via nucleophilic displacement, leveraging its secondary amine reactivity .

  • The 2-fluorophenoxy group is attached via Mitsunobu or SNAr (nucleophilic aromatic substitution) reactions .

Functional Group Reactivity

The compound’s reactivity is governed by three primary regions:

Functional Group Reactivity Example Reactions
Triazolopyrimidine core Electrophilic substitution at C-5 or C-7 positions; resistant to oxidationHalogenation (Cl2_2, Br2_2), nitration (HNO3_3), or Suzuki coupling
Piperazine moiety Alkylation/acylation at N-1; coordination with metal ionsFormation of hydrochlorides or complexes with transition metals (e.g., Zn, Cu)
2-Fluorophenoxy ethanone group Nucleophilic acyl substitution; ketone reductionReduction to alcohol (NaBH4_4), Grignard addition, or thioether formation

Experimental Insights :

  • Triazolopyrimidine halogenation : Reacts with POCl3_3 to replace hydroxyl groups with Cl, enabling further cross-coupling .

  • Piperazine acylation : Reacts with acid chlorides (e.g., acetyl chloride) to form tertiary amides.

  • Ethanone reduction : Sodium borohydride reduces the ketone to a secondary alcohol (confirmed via 1^1H-NMR) .

Derivatization Potential

The compound serves as a scaffold for generating analogs with modified pharmacological properties:

Derivatization Target Strategy Applications
Triazole ring modification Click chemistry with alkynes/azidesEnhanced kinase inhibition or solubility
Piperazine substitution Alkylation with alkyl halidesImproved blood-brain barrier penetration
Phenoxy group replacement SNAr with amines/thiolsTuning electron-withdrawing/donating effects

Case Study :

  • Replacement of the 4-methoxyphenyl group with a p-tolyl group (via Suzuki coupling) increased affinity for adenosine receptors.

  • Introducing a methylthio group at the ethanone position improved metabolic stability in vitro .

Analytical Characterization

Critical techniques for monitoring reactions and confirming structures include:

  • HPLC : Purity assessment (C18 column, MeCN:H2_2O gradient).

  • NMR (1^1H, 13^13C): Confirmation of substitution patterns and functional groups .

  • Mass Spectrometry : Molecular ion peak at m/z 433.4 ([M+H]+^+) .

Scientific Research Applications

This compound has significant applications in various fields:

Chemistry

  • Ligand Design: : Used in designing ligands for catalysis and coordination chemistry.

Biology

  • Biological Probes: : Utilized as probes in biological systems to study interactions at the molecular level.

Medicine

  • Drug Development: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

  • Material Science: : Applied in the development of new materials with specific chemical properties.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action is primarily through interaction with specific biological targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolo-Pyrimidine Cores

The triazolo-pyrimidine scaffold is shared among several compounds, but substituent variations critically modulate activity:

Compound Name & Features Key Substituents Hypothesized Impact on Properties References
Target Compound : 2-(2-Fluorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone 4-Methoxyphenyl, 2-fluorophenoxy Enhanced solubility (methoxy), moderate lipophilicity (fluorophenoxy), potential kinase inhibition
: 2-(2-Fluorophenoxy)-1-(4-(3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (RN: 920225-86-1) 4-Methylphenyl Reduced electron donation (methyl vs. methoxy), lower solubility, similar kinase target affinity
: [4-(Trifluoromethyl)phenyl]-methanone analogue 4-Trifluoromethylphenyl Increased lipophilicity and metabolic resistance (CF₃), potential for blood-brain barrier penetration
: 2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) Thiophen-2-yl, trifluoromethylphenyl Thiophene enhances π-π stacking; trifluoromethyl improves target selectivity and stability

Functional Group Variations and Bioactivity

  • Fluorophenoxy vs. Thiophene (): The target compound’s 2-fluorophenoxy group may confer higher polarity compared to thiophene-containing analogues, affecting membrane permeability and off-target interactions .
  • Methoxy vs. Methyl () : The 4-methoxy group in the target compound likely improves solubility and hydrogen-bonding capacity compared to the 4-methyl substituent, which could enhance binding to hydrophilic kinase domains .
  • Triazolo-Pyrimidine vs. Pyrazolopyrimidinones (): The triazolo-pyrimidine core’s planar structure may facilitate stronger intercalation with ATP-binding pockets in kinases compared to bulkier pyrazolopyrimidinones .

Research Findings and Implications

  • Bioactivity Clustering: indicates that compounds with triazolo-pyrimidine scaffolds cluster into groups with similar kinase-inhibitory profiles, suggesting the target compound may share activity with known kinase inhibitors .
  • Kinase Inhibitor Potential: highlights that trifluoromethylphenyl analogues (e.g., ) exhibit kinase inhibition, suggesting the target compound’s methoxy variant may retain activity with improved solubility .

Biological Activity

The compound 2-(2-fluorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that has drawn attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, antitumor effects, and other pharmacological actions.

Chemical Structure

The compound can be broken down into several functional groups that contribute to its biological activity:

  • Triazole moiety : Known for its role in various biological activities including antimicrobial and anticancer properties.
  • Pyrimidine ring : Often associated with nucleic acid interactions and enzyme inhibition.
  • Piperazine ring : Commonly found in drugs targeting the central nervous system and exhibiting diverse pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For example, compounds structurally related to our target compound have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus through disc diffusion methods.

CompoundBacterial StrainInhibition Zone (mm)
2aE. coli32
2bS. aureus31
2cP. oryzae30
NorfloxacinControl34

This data suggests that the target compound may possess similar antimicrobial properties due to the presence of the triazole and pyrimidine structures, which are known to enhance bioactivity against pathogens .

Antitumor Activity

The compound's potential as an antitumor agent has been evaluated in various studies. For instance, analogs of triazolo-pyrimidines have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 45 to 97 nM for MCF-7 cells, indicating strong activity.

Cell LineIC50 (nM)
MCF-745–97
HCT-1166–99
HepG-248–90

These results imply that the target compound may also inhibit tumor growth effectively, warranting further investigation into its mechanisms of action .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole and pyrimidine components may interact with specific enzymes or receptors involved in cell proliferation and survival. For instance, inhibition of cyclin-dependent kinases (CDK) has been noted in related compounds, which could lead to cell cycle arrest in cancer cells .

Case Studies

Several studies have reported on the synthesis and evaluation of similar compounds:

  • Synthesis of Triazolo-Pyrimidines : A series of compounds were synthesized and evaluated for their antibacterial activity against various strains. The results indicated that modifications in the triazole structure significantly affected their potency .
  • Antiplatelet Activity : Some derivatives showed promising antiplatelet effects while maintaining antibacterial properties, suggesting a dual-action profile that could be beneficial in treating infections in patients at risk for thrombotic events .

Q & A

Basic: How can researchers optimize the synthesis route for 2-(2-fluorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone?

Methodological Answer:
The compound’s complexity demands multi-step synthesis with precise control over reaction conditions. Key steps include:

  • Triazolo-pyrimidine Core Formation : Use microwave-assisted synthesis to accelerate cyclization reactions, as demonstrated in analogous triazolo-pyrimidine systems .
  • Piperazine Coupling : Employ Buchwald–Hartwig amination or nucleophilic aromatic substitution (SNAr) to introduce the piperazine moiety, ensuring high regioselectivity under inert atmospheres .
  • Final Etherification : Optimize the phenoxy-ethanone linkage via Williamson ether synthesis, using potassium carbonate as a base and DMF as a solvent at 80–100°C .
  • Validation : Confirm structural integrity using X-ray crystallography (as in and ) or 2D NMR (e.g., HSQC, HMBC) to resolve stereochemical ambiguities .

Basic: What analytical techniques are critical for assessing the purity and stability of this compound under laboratory conditions?

Methodological Answer:

  • Purity Analysis : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) and compare retention times against reference standards. Mass spectrometry (ESI-MS) confirms molecular weight .
  • Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC or UPLC. For hygroscopic or light-sensitive batches, store under argon at –20°C .
  • Crystallinity Assessment : Powder X-ray diffraction (PXRD) identifies polymorphic forms, while differential scanning calorimetry (DSC) detects phase transitions .

Advanced: How can in vitro and in vivo biological activity studies be designed to evaluate this compound’s pharmacological potential?

Methodological Answer:

  • Target Identification : Screen against kinase or GPCR panels (e.g., Eurofins Cerep panels) to identify primary targets. Use radioligand binding assays for affinity quantification .
  • In Vitro Toxicity : Assess cytotoxicity via MTT assays in HEK293 or HepG2 cells, noting discrepancies between acute (24h) and chronic (72h) exposure .
  • In Vivo Validation : In rodent models, administer via intraperitoneal injection (10–50 mg/kg) and monitor pharmacokinetics (Cmax, t1/2) using LC-MS/MS. Cross-validate toxicity with histopathology .

Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

Methodological Answer:

  • Substituent Variation : Systematically modify the 4-methoxyphenyl (triazolo) and 2-fluorophenoxy groups. Use parallel synthesis to generate analogs and test against primary targets .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes. Compare with crystallographic data (e.g., ) .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., solubility, logP) influencing bioactivity .

Advanced: How should researchers address discrepancies between predicted and observed toxicity profiles?

Methodological Answer:

  • Mechanistic Toxicology : Use metabolomics (LC-HRMS) to identify reactive metabolites (e.g., quinone intermediates) that may explain hepatotoxicity .
  • Species-Specific Differences : Compare toxicity in human hepatocytes vs. rodent models. Leverage CRISPR-engineered cell lines to study metabolic pathways (e.g., CYP450 isoforms) .
  • Dose-Response Refinement : Conduct high-content screening (HCS) with sub-cytotoxic doses to uncover off-target effects (e.g., mitochondrial membrane depolarization) .

Advanced: What role can computational methods play in optimizing this compound’s drug-likeness?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate permeability (Caco-2), bioavailability (F20%), and CNS penetration .
  • De Novo Design : Apply generative AI (e.g., REINVENT) to propose derivatives with improved solubility while retaining affinity for the primary target .
  • Crystal Structure Mining : Cross-reference Cambridge Structural Database (CSD) entries (e.g., ) to guide salt/cocrystal formulations for enhanced stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-fluorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(2-fluorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.